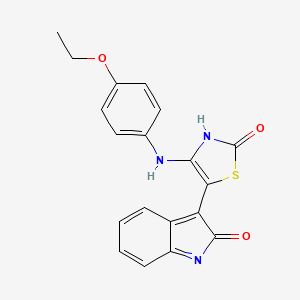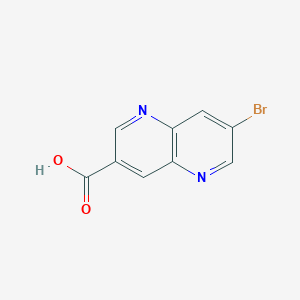
7-Bromo-1,5-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1,5-naphthyridine-3-carboxylic acid is a chemical compound with the CAS Number: 958332-87-1. It has a molecular weight of 253.05 and its linear formula is C9H5BrN2O2 .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in various studies over the last 18 years . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis of 1,5-naphthyridines involves various strategies, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of 7-Bromo-1,5-naphthyridine-3-carboxylic acid is represented by the linear formula C9H5BrN2O2 .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit a variety of reactivities. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow for the modification of side chains . They can also form metal complexes .Physical And Chemical Properties Analysis
7-Bromo-1,5-naphthyridine-3-carboxylic acid is a solid substance. It should be stored sealed in a dry room at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
7-Bromo-1,5-naphthyridine-3-carboxylic acid and its derivatives have been extensively studied for their chemical properties and potential applications in synthesis reactions. The Suzuki-Miyaura reaction, for instance, utilizes derivatives like methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate to produce highly substituted naphthyridines. These reactions are characterized by excellent chemo-selectivity and the ability to produce diarylated products or site-selective compounds depending on the equivalents of arylboronic acids used (Kumar & Khan, 2017). Additionally, the study of hydrogen-bonded supramolecular networks formed between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives contributes to the understanding of noncovalent weak interactions, which are essential in drug design and material science (Jin et al., 2011).
Synthesis of Bioactive Compounds
Derivatives of 7-Bromo-1,5-naphthyridine-3-carboxylic acid are utilized in the synthesis of bioactive compounds. The formation of acronycine analogues, for instance, involves the condensation of 1-bromo-2-naphthalenecarboxylic acid with other compounds, leading to the production of derivatives that have shown cytotoxic activities comparable to known anticancer agents (Bongui et al., 2005). This highlights the potential of 7-Bromo-1,5-naphthyridine-3-carboxylic acid derivatives in the development of new therapeutic agents.
Photostability and Luminescent Properties
Research has also explored the luminescent properties of Eu(III) complexes that are based on 7-Bromo-1,5-naphthyridine-3-carboxylic acid derivatives. These complexes demonstrate favorable photostability and sensitive pH response behavior, which are valuable traits for bioimaging agents and pH probes. Their unique luminescence intensity changes with varied pH values make them suitable for potential applications in various scientific fields (Wei et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if feeling unwell .
Propiedades
IUPAC Name |
7-bromo-1,5-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-2-8-7(12-4-6)1-5(3-11-8)9(13)14/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTFSPJLZYGKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,5-naphthyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2571899.png)
![Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2571900.png)

![(3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride](/img/structure/B2571904.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)-8-methoxychromene-3-carboxamide](/img/structure/B2571905.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2571908.png)
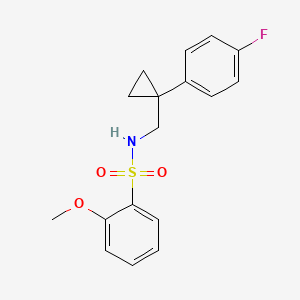
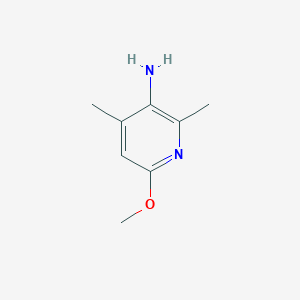
![4-[({3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B2571913.png)
![N-(2,5-difluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2571914.png)
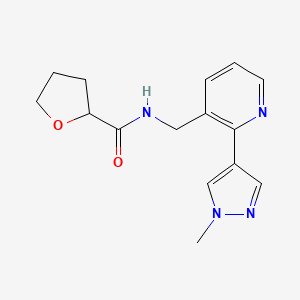
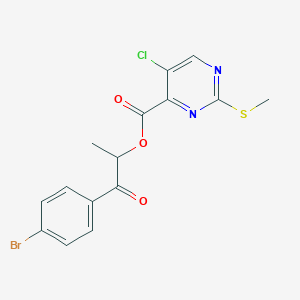
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide](/img/structure/B2571919.png)
